molecular formula C14H18FNO2 B7585440 1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone

1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone

Cat. No. B7585440
M. Wt: 251.30 g/mol
InChI Key: VCVBINLAKMXAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone, also known as Fluoromethylketone (FMK), is a chemical compound that has been widely used in scientific research. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play important roles in various biological processes.

Mechanism of Action

FMK irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This prevents the protease from functioning properly, leading to the inhibition of its activity. The irreversible nature of the inhibition allows for the long-term study of the effects of protease inhibition.
Biochemical and Physiological Effects
The inhibition of serine proteases by FMK has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of disease, and inhibit the formation of blood clots. FMK has also been shown to modulate the immune response and regulate the activity of cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMK in lab experiments is its specificity for serine proteases. This allows for the selective inhibition of specific proteases, allowing for the study of their individual functions. However, the irreversible nature of the inhibition can also be a limitation, as it prevents the study of the protease's recovery after inhibition.

Future Directions

There are many future directions for the use of FMK in scientific research. One area of interest is the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FMK has also been shown to have potential as a therapeutic agent in cancer and inflammatory diseases. Additionally, the development of new FMK analogs with improved specificity and potency could lead to new discoveries in the field of protease research.

Synthesis Methods

FMK can be synthesized through a multistep process involving the reaction of 3-fluoroacetophenone with methylamine, followed by reduction with sodium borohydride, and finally, the reaction with 2-bromoethyl methyl ether. The yield of the synthesis process is around 30%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

FMK has been widely used in scientific research as a tool to study the role of serine proteases in various biological processes. It has been used to investigate the function of proteases in apoptosis, inflammation, and cancer. FMK has also been used to study the role of proteases in the immune response, coagulation, and fibrinolysis.

properties

IUPAC Name

1-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-10-6-7-16(13(17)9-18-2)14(10)11-4-3-5-12(15)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVBINLAKMXAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C2=CC(=CC=C2)F)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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